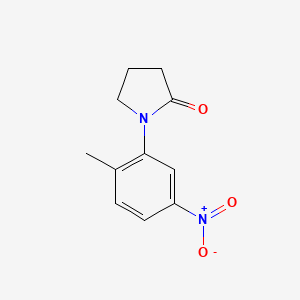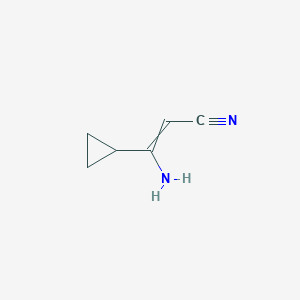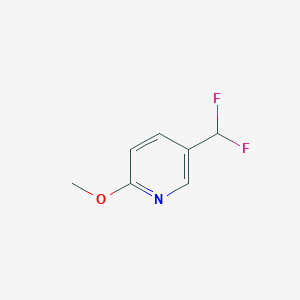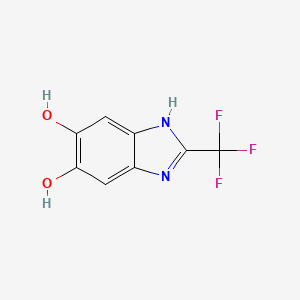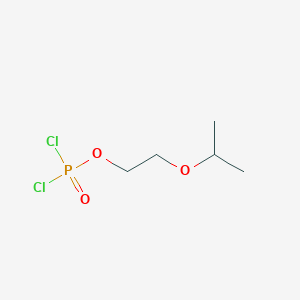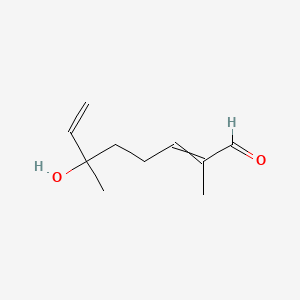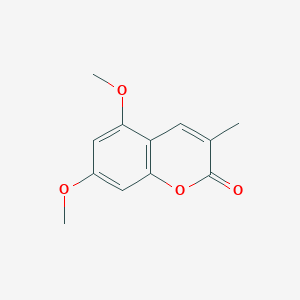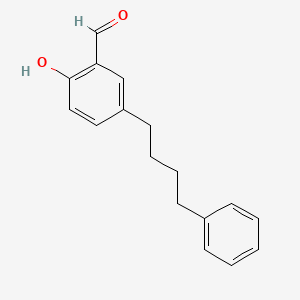
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring a hydroxy group at the second position and a phenylbutyl group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-Hydroxy-5-(4-phenylbutyl)benzoic acid.
Reduction: 2-Hydroxy-5-(4-phenylbutyl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(4-phenylbutyl)benzaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins. These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-(4-hydroxybenzyl)benzaldehyde: Known for its antitubercular activity.
2-Hydroxy-5-methoxybenzaldehyde: Used in the synthesis of various organic compounds.
Uniqueness
2-Hydroxy-5-(4-phenylbutyl)benzaldehyde is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H18O2 |
|---|---|
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2-hydroxy-5-(4-phenylbutyl)benzaldehyde |
InChI |
InChI=1S/C17H18O2/c18-13-16-12-15(10-11-17(16)19)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13,19H,4-5,8-9H2 |
InChI-Schlüssel |
LYGSCTYOBIUXFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


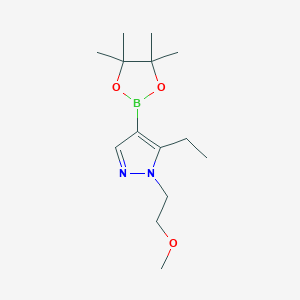

![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)

